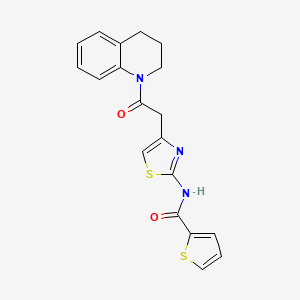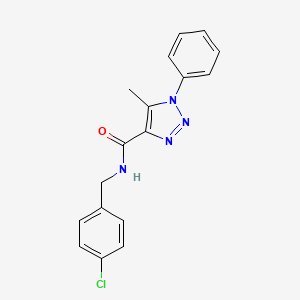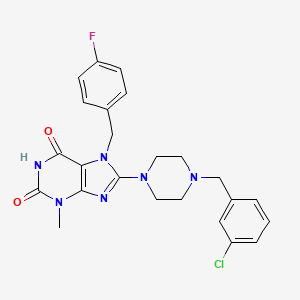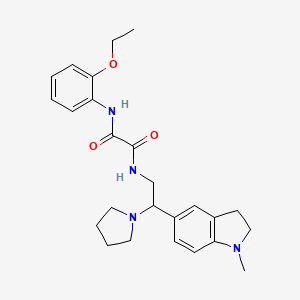![molecular formula C14H11N3O3 B2635750 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 679830-09-2](/img/structure/B2635750.png)
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a biochemical for proteomics research . It has a molecular formula of C14H11N3O3 and a molecular weight of 269.26 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines can be synthesized from aldehyde, 5-amino pyrazole, and 1,3-dicarbonyl compounds . The reaction can be catalyzed by ionic liquids such as [bmim]Br, [bmim]BF4, and HEAAc .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group at the 7-position and a carboxylic acid group at the 2-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.26 and a molecular formula of C14H11N3O3 . Other physical and chemical properties such as melting point, IR spectrum, NMR data, and elemental analysis would need to be determined experimentally.Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in scientific research. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014). Drev et al. (2014) focused on regioselective synthesis, producing 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of this scaffold in synthetic chemistry (Drev et al., 2014).
Biological Activities
The biological activities of these compounds have been a significant area of interest. Hassan et al. (2015) investigated the cytotoxicity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, indicating their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015). Kaping et al. (2016) synthesized novel pyrazolo[1,5-a]pyrimidine analogs and evaluated their anti-inflammatory and anti-cancer activities, demonstrating the therapeutic potential of these compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Structural Studies
Structural studies have also been conducted to understand the properties and applications of these compounds better. Wang et al. (2017) provided X-ray powder diffraction data for a related compound, highlighting the importance of structural analysis in the development of pharmaceutical agents (Wang, Suo, Zhang, Hou, & Li, 2017).
Receptor Antagonism
Squarcialupi et al. (2016) explored the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, aiming to achieve improved receptor-ligand recognition for human A3 adenosine receptor antagonists, indicating the specificity and potential therapeutic applications of these compounds (Squarcialupi et al., 2016).
Properties
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-8-11(14(18)19)16-17(12)13/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIVWLVEPIYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)

![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)
![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)
